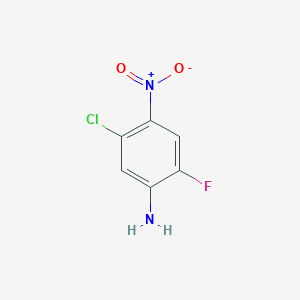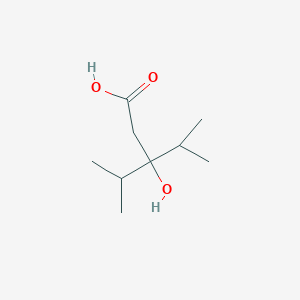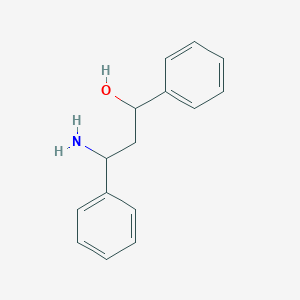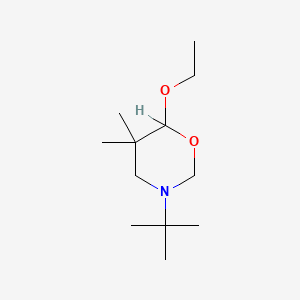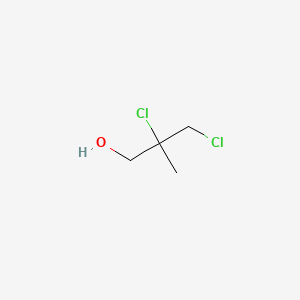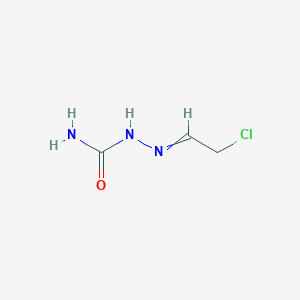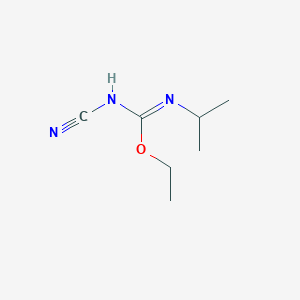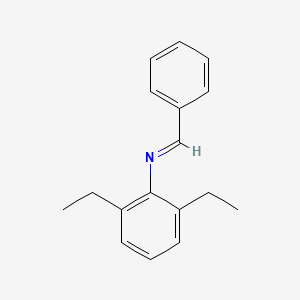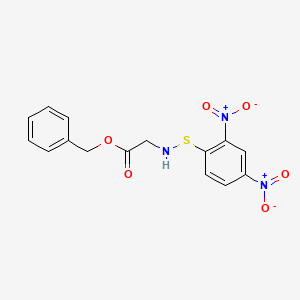
DNPS-Gly-o-Bzl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DNPS-Gly-o-Bzl, also known as dinitrophenylsulfenyl-glycine-o-benzyl ester, is a compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dinitrophenylsulfenyl group attached to a glycine residue, which is further esterified with a benzyl group. The unique structure of this compound makes it a valuable tool in biochemical and pharmaceutical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DNPS-Gly-o-Bzl typically involves the following steps:
Formation of the Dinitrophenylsulfenyl Group: This is achieved by reacting dinitrophenyl chloride with a suitable thiol compound under basic conditions.
Attachment to Glycine: The dinitrophenylsulfenyl group is then attached to glycine through a nucleophilic substitution reaction.
Esterification with Benzyl Alcohol: The final step involves esterifying the glycine residue with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large quantities of dinitrophenyl chloride and thiol compounds are synthesized and stored.
Automated Reaction Systems: Automated systems are used to control the reaction conditions, ensuring consistent product quality.
Purification and Quality Control: The final product is purified using techniques such as recrystallization or chromatography, followed by rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions
DNPS-Gly-o-Bzl undergoes several types of chemical reactions, including:
Oxidation: The dinitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the benzyl ester group.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amino Derivatives: Resulting from the reduction of nitro groups.
Substituted Esters: Produced through nucleophilic substitution reactions.
科学研究应用
DNPS-Gly-o-Bzl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of DNPS-Gly-o-Bzl involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity or stability.
Pathways Involved: It can participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways.
相似化合物的比较
Similar Compounds
Dinitrophenylsulfenyl-alanine-o-benzyl ester: Similar structure but with alanine instead of glycine.
Dinitrophenylsulfenyl-serine-o-benzyl ester: Contains serine in place of glycine.
Dinitrophenylsulfenyl-threonine-o-benzyl ester: Threonine replaces glycine in this compound.
Uniqueness
DNPS-Gly-o-Bzl is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its glycine residue provides a simple and versatile backbone, while the dinitrophenylsulfenyl and benzyl ester groups offer unique chemical properties that are not found in similar compounds.
属性
CAS 编号 |
32943-09-2 |
|---|---|
分子式 |
C15H13N3O6S |
分子量 |
363.3 g/mol |
IUPAC 名称 |
benzyl 2-[(2,4-dinitrophenyl)sulfanylamino]acetate |
InChI |
InChI=1S/C15H13N3O6S/c19-15(24-10-11-4-2-1-3-5-11)9-16-25-14-7-6-12(17(20)21)8-13(14)18(22)23/h1-8,16H,9-10H2 |
InChI 键 |
FECWQAFGNJYDER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)CNSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione](/img/structure/B14002934.png)
![Benzo[f][1,7]naphthyridine, 4-oxide](/img/structure/B14002936.png)
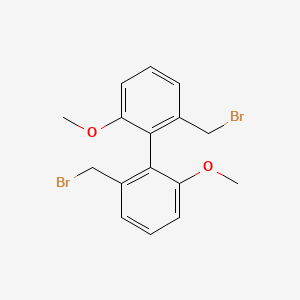
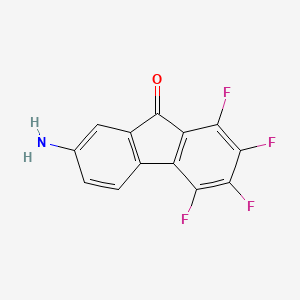
![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)

